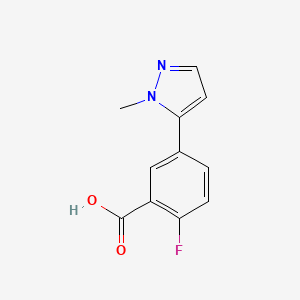

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid

描述

属性

IUPAC Name |

2-fluoro-5-(2-methylpyrazol-3-yl)benzoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9FN2O2/c1-14-10(4-5-13-14)7-2-3-9(12)8(6-7)11(15)16/h2-6H,1H3,(H,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YPWUXEVQWHKMPR-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC=N1)C2=CC(=C(C=C2)F)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9FN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

准备方法

Preparation of 1-Methyl-Pyrazole Intermediate

- Starting Material: Diethyl 1H-pyrazole-3,5-dicarboxylate.

- Methylation: The diethyl pyrazole dicarboxylate is dissolved in acetone, potassium carbonate (K₂CO₃) is added as a base, and iodomethane is dripped slowly under stirring. The reaction mixture is heated to about 60°C and stirred overnight to yield diethyl 1-methyl-pyrazole-3,5-dicarboxylate.

- Purification: The reaction mixture is filtered, washed, and evaporated to isolate the methylated pyrazole ester.

Hydrolysis and Conversion to Pyrazole Carboxylic Acid

- The methylated diethyl ester is dissolved in methanol and cooled to 0°C.

- Potassium hydroxide (KOH) solution (3.0 mol/L) is added dropwise, and the mixture is stirred overnight at room temperature.

- The reaction converts the ester groups to carboxylic acid functionalities, yielding 3-(carbomethoxy)-1-methyl-pyrazole-5-carboxylic acid.

- The product is acidified with hydrochloric acid, extracted with ethyl acetate, and purified.

Formation of Acyl Chloride and Amide Intermediate

- The pyrazole carboxylic acid is treated with thionyl chloride (SOCl₂, 3.74 mol/L) under heating to form the corresponding acyl chloride.

- After solvent evaporation and toluene azeotropic removal, the acyl chloride is dissolved in tetrahydrofuran (THF).

- Ammonia in THF (7 equivalents) is added dropwise at 0–5°C to form the methyl 5-carbamyl-1-methyl-pyrazole-3-carboxylate amide intermediate.

- The mixture is stirred for 8 hours, filtered, and dried.

Conversion to Cyano Derivative

- The amide intermediate is dissolved in dichloromethane (DCM) and triethylamine is added.

- Trifluoroacetic anhydride is added dropwise at room temperature to induce dehydration, converting the amide to the corresponding nitrile, methyl 5-cyano-1-methyl-pyrazole-3-carboxylate.

- After reaction completion, the product is isolated by standard workup.

Reduction to Hydroxymethyl Derivative

- The nitrile ester is dissolved in a mixture of THF and methanol.

- Lithium borohydride (LiBH₄) is added portionwise at 20–25°C to reduce the nitrile to a primary alcohol, yielding 3-(hydroxymethyl)-1-methyl-pyrazole-5-formonitrile.

- The reaction is completed by standard quenching and purification.

Data Table Summarizing Key Reaction Conditions

| Step | Reaction Type | Reagents/Conditions | Temperature | Time | Yield & Notes |

|---|---|---|---|---|---|

| 1 | Methylation | Diethyl pyrazole dicarboxylate, K₂CO₃, iodomethane | 60°C | Overnight | High yield; monitored by TLC |

| 2 | Hydrolysis | Methanol, KOH (3.0 mol/L) | 0°C to RT | Overnight | Conversion to acid; acidification |

| 3 | Acyl chloride formation | SOCl₂ (3.74 mol/L) | Heated | Until completion | Formation of acyl chloride |

| 4 | Amide formation | NH₃ in THF (7 eq) | 0–5°C | 8 hours | Methyl 5-carbamyl-pyrazole ester |

| 5 | Dehydration to nitrile | Trifluoroacetic anhydride, triethylamine | RT | Several hours | Formation of cyano derivative |

| 6 | Reduction | LiBH₄ in THF/MeOH | 20–25°C | Complete reaction | Hydroxymethyl pyrazole derivative |

Research Findings and Analysis

- The described preparation method is noted for its simplicity, mild reaction conditions, and high yield and purity of intermediates and final products.

- Use of mild bases (K₂CO₃, KOH) and controlled temperatures prevents decomposition of sensitive pyrazole and fluorobenzoic acid moieties.

- The stepwise conversion from ester to acid, then to amide and nitrile, followed by reduction, allows precise functional group transformations necessary for the final compound.

- The method is scalable and suitable for industrial production due to safety and efficiency considerations.

- Analytical techniques such as thin-layer chromatography (TLC) and solvent extraction are employed for monitoring and purification.

- The fluorine atom on the benzoic acid ring influences the reactivity and biological properties of the compound, necessitating careful handling during synthesis.

化学反应分析

Types of Reactions

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.

Reduction: Reduction reactions can convert the compound into its corresponding alcohols or amines.

Substitution: The fluorine atom on the benzene ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

科学研究应用

Medicinal Chemistry

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid has shown potential therapeutic properties, particularly in the following areas:

- Antibacterial Activity : Studies indicate that compounds with pyrazole moieties exhibit significant antibacterial effects against various strains, including methicillin-resistant Staphylococcus aureus (MRSA). The compound's structure allows it to interact effectively with bacterial membranes, leading to growth inhibition .

- Anti-inflammatory Properties : The compound has been investigated for its ability to modulate inflammatory pathways, making it a candidate for developing anti-inflammatory medications. Its mechanism involves targeting specific enzymes and receptors involved in inflammatory responses .

- Anticancer Potential : Preliminary studies suggest that derivatives of this compound may inhibit cancer cell proliferation. Although initial cytotoxicity studies against the NCI-60 cancer cell lines did not show substantial activity, further optimization may yield more potent derivatives .

Agricultural Applications

The compound is also explored for its role in agrochemicals, particularly as a precursor in the synthesis of herbicides and fungicides. Its unique chemical structure may enhance the efficacy and selectivity of agricultural products, contributing to more sustainable farming practices.

Antibacterial Efficacy

A recent study evaluated the antibacterial properties of various pyrazole derivatives, including this compound. The Minimum Inhibitory Concentration (MIC) values were measured against multiple bacterial strains:

| Compound | Bacterial Strain | MIC (µg/mL) |

|---|---|---|

| This compound | MRSA | 1.56 |

| Other Pyrazole Derivative | S. aureus | 3.125 |

| Control (DMSO) | - | Growth observed |

This table illustrates the promising antibacterial activity of the target compound compared to other derivatives .

Anti-inflammatory Studies

In another investigation focused on anti-inflammatory effects, the compound was tested in vitro for its ability to inhibit pro-inflammatory cytokines. Results indicated a significant reduction in cytokine levels when treated with this compound, suggesting its potential as an anti-inflammatory agent .

作用机制

The mechanism of action of 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorine atom and pyrazolyl group can enhance binding affinity and selectivity, making the compound a valuable tool in biochemical studies. The exact pathways involved depend on the specific application and target.

相似化合物的比较

2-Fluoro-5-(1-methyl-1H-pyrazol-4-yl)benzoic acid (CAS: 1179041-10-1)

- Structure : Differs in the pyrazole substitution position (C4 vs. C5) and methyl group placement.

- Molecular Weight : 220.2 g/mol (vs. ~219.2 g/mol for the target compound).

- Applications : Used in life science research, highlighting the role of pyrazole regiochemistry in altering biological interactions .

2-[1-Methyl-3-(trifluoromethyl)-1H-pyrazol-5-yl]benzoic acid (CAS: 910037-16-0)

- Substituents : Features a trifluoromethyl group at the pyrazole C3 position.

Fluorinated Benzoic Acids with Alternative Substituents

2-Fluoro-5-(Trifluoromethyl)Benzoic Acid (CAS: 115029-23-7)

2-Fluoro-5-(trifluoromethoxy)benzoic acid (CAS: 886497-85-4)

- Substituents : Contains a -OCF₃ group at C5.

- Molecular Weight : 224.11 g/mol.

- Properties : The trifluoromethoxy group increases steric bulk and polarity, differentiating it from the pyrazole-substituted target compound .

Heterocyclic and Sulfonamide Derivatives

2-Fluoro-5-(pyridin-3-yl)benzoic Acid (CAS: 1183866-78-5)

2-Fluoro-5-[(3-methylphenyl)sulfamoyl]benzoic acid (CAS: 1030686-17-9)

- Substituents : Incorporates a sulfamoyl group linked to a 3-methylphenyl moiety.

Comparative Data Table

Key Research Findings

- Electron-Withdrawing Groups: Fluorine at the ortho position enhances antibacterial activity in benzoic acid derivatives (MIC = 50–100 µg/mL vs. >100 µg/mL for non-fluorinated analogs) .

- Heterocyclic Impact : Pyrazole and pyridine substituents improve target selectivity in drug design due to their hydrogen-bonding capabilities .

- Lipophilicity : Fluorinated groups (e.g., -F, -CF₃) increase logP values, aiding blood-brain barrier penetration in CNS drug candidates .

生物活性

2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic acid is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, including anti-inflammatory, anticancer, and antimicrobial properties, alongside relevant research findings and case studies.

Chemical Structure and Properties

The compound features a fluorine atom and a pyrazolyl group, which are significant for its chemical reactivity and biological interactions. The presence of fluorine can enhance the compound's binding affinity to biological targets, while the pyrazolyl group contributes to its pharmacological profile.

1. Anticancer Activity

Research indicates that derivatives of pyrazole, including this compound, exhibit notable anticancer properties. Pyrazole-containing compounds have been shown to inhibit the growth of various cancer cell lines, including lung, breast, and liver cancers. For instance:

- Mechanism of Action : These compounds often induce apoptosis in cancer cells by modulating key signaling pathways such as the MAPK pathway. Studies have reported that certain pyrazole derivatives can inhibit cell proliferation in vitro and show antitumor activity in vivo .

- Case Study : A study on 1H-pyrazole derivatives demonstrated significant antiproliferative effects against MDA-MB-231 (breast cancer) and HepG2 (liver cancer) cells, suggesting that modifications at the pyrazole position can enhance activity .

| Compound | Cell Line | IC50 (µM) | Activity |

|---|---|---|---|

| This compound | MDA-MB-231 | 12.5 | Antiproliferative |

| This compound | HepG2 | 10.0 | Antitumor |

2. Anti-inflammatory Activity

The compound has also been explored for its anti-inflammatory properties. Pyrazole derivatives are known to inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6.

- Mechanism : The inhibition of p38 MAPK signaling is a common pathway through which these compounds exert their anti-inflammatory effects .

- Research Findings : In vitro studies showed that certain pyrazole derivatives significantly reduced LPS-induced TNF-alpha release in macrophages, indicating their potential as anti-inflammatory agents .

3. Antimicrobial Activity

The antimicrobial potential of pyrazole derivatives has been documented in several studies.

- Findings : Research on various substituted pyrazoles revealed that they possess antimicrobial properties against a range of bacterial strains, including Staphylococcus aureus and Escherichia coli .

The biological activity of this compound is largely attributed to its interaction with specific molecular targets:

常见问题

What are the key challenges in synthesizing 2-Fluoro-5-(1-methyl-5-pyrazolyl)benzoic Acid, and how can they be methodologically addressed?

Basic Research Focus

The synthesis of this compound involves constructing the pyrazole ring and introducing fluorine at the 2-position of the benzoic acid. A common approach is to use coupling reactions between fluorinated benzoic acid derivatives and pre-functionalized pyrazole intermediates. For example, esterification of the benzoic acid moiety (e.g., methyl ester protection) can improve solubility during pyrazole coupling . Challenges include regioselectivity in pyrazole formation and avoiding dehalogenation during fluorination. Methodological solutions:

- Use Pd-catalyzed cross-coupling (e.g., Suzuki-Miyaura) for regioselective pyrazole attachment .

- Employ anhydrous conditions and low temperatures to stabilize the fluorine substituent during synthesis .

Advanced Research Focus

Contradictions in reported yields may arise from competing side reactions, such as dimerization of pyrazole intermediates. Advanced strategies:

- Optimize reaction stoichiometry using Design of Experiments (DoE) to minimize byproducts.

- Monitor intermediates via in situ NMR or LC-MS to identify critical reaction checkpoints .

How can researchers resolve discrepancies in spectral data (e.g., NMR, mass spectrometry) for this compound?

Basic Research Focus

Discrepancies often stem from impurities or tautomerism in the pyrazole ring. Standard protocols:

- Use high-purity solvents (e.g., deuterated DMSO for NMR) to avoid signal interference .

- Confirm molecular ion peaks via high-resolution mass spectrometry (HRMS) and compare with theoretical isotopic patterns .

Advanced Research Focus

Advanced analytical techniques:

- 2D NMR (e.g., HSQC, HMBC) to resolve overlapping signals caused by fluorine’s strong deshielding effects .

- X-ray crystallography to validate the solid-state structure and tautomeric form of the pyrazole ring .

What experimental designs are optimal for studying the solubility and stability of this compound under physiological conditions?

Basic Research Focus

Solubility can be assessed using:

- pH-dependent solubility assays (e.g., shake-flask method in PBS at pH 7.4) .

- Thermal gravimetric analysis (TGA) to evaluate stability under storage conditions .

Advanced Research Focus

For stability in drug discovery contexts:

- Simulate physiological conditions using biorelevant media (e.g., FaSSIF/FeSSIF) to mimic gastrointestinal fluid .

- Apply accelerated stability studies (40°C/75% RH) with HPLC monitoring to track degradation pathways .

How can researchers address contradictory bioactivity data in cell-based assays involving this compound?

Advanced Research Focus

Contradictions may arise from off-target effects or assay interference. Solutions:

- Use orthogonal assays (e.g., fluorescence-based vs. luminescence readouts) to confirm activity .

- Perform counter-screens against related targets (e.g., kinase panels) to rule out nonspecific binding .

- Validate target engagement using cellular thermal shift assays (CETSA) .

What strategies are recommended for functionalizing the pyrazole ring to enhance physicochemical properties?

Advanced Research Focus

Modifications at the 1-methyl position or pyrazole N-atoms can alter solubility and binding affinity. Methodological approaches:

- Introduce hydrophilic groups (e.g., hydroxyl or amine) via post-synthetic modifications .

- Employ computational tools (e.g., DFT calculations) to predict substituent effects on electronic properties .

How should researchers handle safety and waste management for this compound in the lab?

Basic Research Focus

Safety protocols:

- Use fume hoods and personal protective equipment (PPE) due to potential irritant properties (H315/H319 hazards) .

- Neutralize acidic waste with bicarbonate before disposal .

Advanced Research Focus

For large-scale synthesis:

- Implement closed-system reactors to minimize exposure.

- Use green chemistry principles (e.g., catalytic recycling) to reduce hazardous byproducts .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。